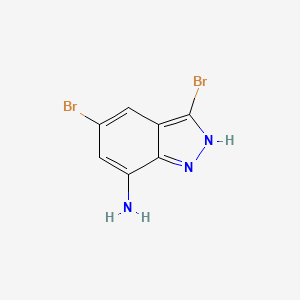

3,5-Dibromo-1H-indazol-7-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-dibromo-2H-indazol-7-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2N3/c8-3-1-4-6(5(10)2-3)11-12-7(4)9/h1-2H,10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAQPCHDWYQUGBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=NNC(=C21)Br)N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Studies of 3,5 Dibromo 1h Indazol 7 Amine

Reactivity of the Bromo Substituents

The two bromine atoms on the indazole core are key functional handles for introducing molecular diversity, primarily through metal-catalyzed cross-coupling reactions. Their reactivity can also be explored through nucleophilic substitution under specific conditions and by conversion into organometallic species.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds at the C3 and C5 positions of the indazole ring.

Suzuki-Miyaura Coupling: This reaction is widely used to form new C-C bonds by coupling the aryl bromide with an organoboron compound, such as a boronic acid or boronic ester. While studies on 3,5-Dibromo-1H-indazol-7-amine itself are not extensively detailed, the reactivity of similar bromo-indazole systems provides a strong precedent. For instance, the Suzuki-Miyaura coupling of 3-bromo- (B131339) and 7-bromo-indazole derivatives has been successfully demonstrated. rsc.orgresearchgate.net These reactions typically employ a palladium catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or a combination of Palladium(II) acetate (B1210297) (Pd(OAc)₂) with a phosphine (B1218219) ligand like RuPhos. researchgate.net A base, such as cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄), is essential for the catalytic cycle. rsc.orgresearchgate.net The choice of solvent, often a mixture like dioxane/water or dioxane/ethanol/water, and the application of thermal or microwave conditions can significantly influence reaction efficiency and yield. rsc.orgresearchgate.net Given the presence of two bromo groups, regioselective or double coupling could potentially be achieved by modulating the reaction stoichiometry and conditions.

| Bromo-Indazole Substrate | Coupling Partner | Catalyst System | Base | Solvent | Conditions | Yield |

|---|---|---|---|---|---|---|

| N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | (4-methoxyphenyl)boronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 °C, 4h | Good rsc.org |

| 3-bromo-indazol-5-amine | Arylboronic acids | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane/H₂O | 140 °C, 30 min (MW) | Good to Excellent researchgate.net |

| 5-bromo-1H-indazol-3-amine | Arylboronic acid esters | PdCl₂(dppf)₂ | Cs₂CO₃ | 1,4-dioxane/H₂O | 90 °C nih.gov | Not specified nih.gov |

Stille Coupling: The Stille reaction couples the aryl bromide with an organostannane (organotin compound) and is catalyzed by palladium. organic-chemistry.orgwikipedia.org This method offers a complementary approach to the Suzuki reaction for forming C-C bonds. The general mechanism involves oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the organostannane and reductive elimination to yield the product. wikipedia.org While organotin reagents are toxic, the reaction is tolerant of a wide variety of functional groups. Specific applications of the Stille coupling to this compound are not prominently featured in available literature, but its established utility suggests it as a viable, albeit less common, strategy for its derivatization.

Buchwald-Hartwig Amination: This reaction is a cornerstone of modern synthetic chemistry for forming carbon-nitrogen bonds. researchgate.net It involves the palladium-catalyzed coupling of an aryl halide with an amine. The bromo substituents at C3 and C5 of this compound are suitable electrophilic partners for this transformation. The reaction typically requires a palladium source and a specialized phosphine ligand (e.g., XPhos, tBuXphos) in the presence of a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu). electronicsandbooks.com This methodology would allow for the introduction of primary or secondary amines at the C3 and/or C5 positions, leading to highly functionalized indazole derivatives.

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a halide on an aromatic ring with a nucleophile. The reaction proceeds through an addition-elimination mechanism involving a negatively charged Meisenheimer intermediate. A key requirement for an efficient SNAr reaction is the presence of strong electron-withdrawing groups (such as -NO₂ or -CN) positioned ortho or para to the leaving group (the halide). organic-chemistry.org

In the case of this compound, the indazole ring itself is electron-rich, and there are no potent electron-withdrawing groups to activate the bromo substituents toward nucleophilic attack. Therefore, direct intermolecular SNAr reactions with typical nucleophiles are generally expected to be challenging. However, intramolecular SNAr reactions can be feasible under certain circumstances. For example, in the synthesis of the related compound 7-bromo-4-chloro-1H-indazol-3-amine from a 3-bromo-2,6-dichlorobenzonitrile (B3239784) precursor, the final ring-closing step proceeds via an intramolecular SNAr reaction where a hydrazine-derived intermediate displaces the ortho-chloro group. chemrxiv.orgnih.gov This suggests that while intermolecular SNAr is unlikely, intramolecular cyclizations involving nucleophiles tethered to the indazole core could be a viable synthetic strategy.

The bromo substituents can be converted into organometallic reagents through halogen-metal exchange. This transformation inverts the polarity of the carbon atom, turning it from an electrophilic site into a potent nucleophilic one.

Treatment with strong organolithium bases like n-butyllithium or tert-butyllithium (B1211817) at low temperatures could potentially induce a bromine-lithium exchange, forming a mono- or di-lithiated indazole species. Such intermediates are highly reactive and can be quenched with a variety of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to install new functional groups. The regioselectivity of the exchange would depend on factors like steric hindrance and the directing effects of the amino and indazole nitrogen atoms. While specific examples for this compound are scarce, the lithiation of other brominated heterocyclic compounds is a known process. electronicsandbooks.com

Reactions Involving the Amino Group

The primary amino group at the C7 position is a versatile functional group that readily undergoes reactions typical of aromatic amines, including acylation, alkylation, sulfonylation, and diazotization.

The lone pair of electrons on the nitrogen atom of the 7-amino group makes it nucleophilic, allowing it to react with various electrophiles.

Acylation: The amino group can be easily acylated by reacting it with acyl chlorides or anhydrides in the presence of a base (e.g., triethylamine, pyridine) to form the corresponding amides. For instance, treatment of the related 6-aminoindazole with acetic anhydride (B1165640) (Ac₂O) yields the N-acetylated product. rsc.org

Alkylation: Alkylation of the amino group to form secondary or tertiary amines can be achieved through methods like reductive amination. This involves condensing the amine with an aldehyde or ketone to form an imine, which is then reduced in situ with a reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). rsc.orgnih.gov

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base provides the corresponding sulfonamides. This transformation is well-documented for other amino-indazole isomers and serves to protect the amino group or modify the compound's electronic and physical properties. rsc.org

The 7-amino group can be converted into a diazonium salt by treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). researchgate.net The resulting aryl diazonium salt (-N₂⁺Cl⁻) is a highly valuable synthetic intermediate.

The diazonium group is an excellent leaving group (releasing N₂ gas) and can be replaced by a wide variety of substituents through subsequent reactions, greatly expanding the synthetic utility of the original amine. These transformations include:

Sandmeyer reactions: Using copper(I) salts (CuCl, CuBr, CuCN) to introduce chloro, bromo, or cyano groups.

Schiemann reaction: Using fluoroboric acid (HBF₄) to introduce a fluoro group.

Hydrolysis: Heating in aqueous acid to introduce a hydroxyl group.

Deamination: Reduction with an agent like hypophosphorous acid (H₃PO₂) to replace the amino group with hydrogen.

This sequence provides a powerful method for introducing a diverse range of functional groups at the C7 position that may not be accessible through other means.

Condensation Reactions for Formation of Fused Rings

A condensation reaction involves the joining of two molecules with the elimination of a small molecule, such as water. libretexts.orglibretexts.org The presence of the 7-amino group on the this compound scaffold provides a key nucleophilic site for condensation with carbonyl compounds, enabling the construction of larger, fused heterocyclic systems. frontiersin.org This approach is a common strategy in heterocyclic synthesis for building molecular complexity. organic-chemistry.orgnih.govrsc.org

Specifically, the 7-amino group can react with 1,3-dicarbonyl compounds or their equivalents in a cyclocondensation reaction. For instance, reaction with a β-ketoester under acidic or thermal conditions would be expected to form a fused pyrimidine (B1678525) ring, yielding a dibromo-substituted pyrimido[4,5,6-gh]indazole derivative. The initial step involves the formation of an enamine intermediate by condensation of the primary amino group with one of the carbonyl groups, followed by intramolecular cyclization and dehydration to furnish the aromatic fused ring. While specific examples utilizing this compound are not prevalent in the surveyed literature, this reaction is well-established for other amino-substituted heterocycles. frontiersin.orglongdom.orgnih.gov

| Reactant A | Reactant B (Example) | Potential Fused Product | Heterocyclic System Formed |

| This compound | Ethyl acetoacetate | 7,9-Dibromo-5-methyl-4,10-dihydropyrimido[4,5,6-gh]indazol-4-one | Pyrimido[4,5,6-gh]indazole |

| This compound | Acetylacetone | 7,9-Dibromo-4,6-dimethylpyrimido[4,5,6-gh]indazole | Pyrimido[4,5,6-gh]indazole |

| This compound | Diethyl malonate | 7,9-Dibromo-4,6-dihydroxy-10H-pyrimido[4,5,6-gh]indazole | Pyrimido[4,5,6-gh]indazole |

Reactivity at the Indazole Nitrogen Atoms (N1 and N2)

The pyrazole (B372694) moiety of the indazole ring contains two nitrogen atoms, N1 and N2, which are common sites for reactions such as alkylation and arylation. The regioselectivity of these reactions is a critical aspect of indazole chemistry and is heavily influenced by the electronic and steric environment of the ring system, which is in turn governed by the tautomeric equilibrium.

Direct alkylation of the indazole ring typically yields a mixture of N1 and N2 substituted products. nih.gov The ratio of these regioisomers depends on several factors, including the nature of the substituents on the indazole ring, the electrophile used, the base, and the solvent system. d-nb.infobeilstein-journals.org

N-arylation can be achieved through transition-metal-catalyzed cross-coupling reactions, such as the Ullmann condensation or the Buchwald-Hartwig amination. researchgate.netnih.gov These methods typically employ copper or palladium catalysts to form the C-N bond between the indazole nitrogen and an aryl halide.

| Reaction Type | Reagents & Conditions Favoring N1-Substitution | Reagents & Conditions Favoring N2-Substitution | Key Factors |

| N-Alkylation | NaH in THF with alkyl halides d-nb.info | K₂CO₃ or Cs₂CO₃ in DMF or acetonitrile (B52724) nih.gov | Base, Solvent, Steric hindrance at C7 |

| N-Arylation | CuI, K₃PO₄, 1,2-cyclohexanediamine (B1199290) in dioxane (Ullmann-type) researchgate.net | Pd(OAc)₂, phosphine ligand, base (Buchwald-Hartwig) | Catalyst system, Ligand, Base |

Indazole exists in a state of annular tautomerism, primarily between the 1H-indazole and 2H-indazole forms. nih.govresearchgate.net For most substituted indazoles, the 1H-tautomer, which possesses a benzenoid structure, is thermodynamically more stable and therefore predominates in equilibrium compared to the quinonoid 2H-tautomer. nih.govresearchgate.net

The position of this equilibrium can be influenced by solvent polarity and the electronic nature of the substituents. researchgate.netmdpi.com For this compound, the 1H-tautomer is the expected major form. This equilibrium is fundamental to the reactivity of the N1 and N2 positions. While the neutral molecule reacts from its most stable tautomeric form, reactions performed under basic conditions involve the deprotonated indazolide anion. In this anion, the negative charge is delocalized over both nitrogen atoms. The subsequent site of attack by an electrophile (N1 or N2) is then determined by a combination of steric accessibility, electronic factors, and ion-pairing effects with the counter-ion of the base, rather than the stability of the initial neutral tautomer. nih.govd-nb.info The presence of the 7-amino group and the 3,5-dibromo substituents will modulate the relative nucleophilicity of N1 and N2 in the anion, thereby impacting the N1/N2 product ratio in derivatization reactions. researchgate.net

Electrophilic and Nucleophilic Substitution on the Indazole Ring System (beyond initial bromination)

Further substitution on the carbocyclic ring of this compound is directed by the existing substituents. The available positions for substitution are C4 and C6. The reactivity of these positions towards electrophiles is primarily controlled by the powerful activating and ortho-, para-directing 7-amino group.

In electrophilic aromatic substitution reactions (e.g., nitration, further halogenation, or Friedel-Crafts reactions), the incoming electrophile is strongly directed to the positions ortho and para to the amino group. The C6 position is ortho, and the C4 position is para. Therefore, electrophilic attack is anticipated to occur preferentially at either C4 or C6. The strong activation provided by the amino group generally overcomes the deactivating effect of the bromo substituents.

Nucleophilic aromatic substitution (SNAr) on the benzene (B151609) ring is generally difficult unless the ring is activated by potent electron-withdrawing groups, such as a nitro group. Therefore, direct displacement of the existing bromo groups by nucleophiles via an SNAr mechanism is not a favored pathway. However, these bromo groups are excellent substrates for transition-metal-catalyzed reactions.

Functional Group Interconversions and Modifications

The functional groups of this compound—the primary aromatic amine and the two aryl bromides—serve as versatile handles for a wide range of chemical transformations. solubilityofthings.comorganic-chemistry.orgmit.edu

The 7-amino group can be readily converted into a diazonium salt using sodium nitrite under acidic conditions. This diazonium intermediate is highly valuable as it can be subsequently displaced in Sandmeyer-type reactions to introduce a variety of other functional groups, including halides (-Cl, -I), hydroxyl (-OH), and cyano (-CN) groups. nih.gov The amino group can also undergo standard reactions such as acylation to form amides or sulfonylation to yield sulfonamides.

The bromo groups at the C3 and C5 positions are particularly useful for modern cross-coupling chemistry. researchgate.net They can participate in a suite of palladium- or copper-catalyzed reactions to form new carbon-carbon or carbon-heteroatom bonds. For example, Suzuki-Miyaura coupling with aryl or vinyl boronic acids can introduce new aryl or vinyl substituents. nih.govyoutube.commdpi.com Similarly, Sonogashira coupling with terminal alkynes, Buchwald-Hartwig amination with amines, and Heck coupling with alkenes provide powerful methods for elaborating the indazole scaffold at these positions.

| Functional Group | Reaction Type | Example Reagents | Product Functional Group |

| 7-Amino | Diazotization / Sandmeyer | 1. NaNO₂, HCl 2. CuCN | 7-Cyano |

| Diazotization / Schiemann | 1. NaNO₂, HBF₄ 2. Heat | 7-Fluoro | |

| Acylation | Acetyl chloride, Pyridine | 7-Acetamido | |

| 3-Bromo / 5-Bromo | Suzuki-Miyaura Coupling | Phenylboronic acid, Pd(PPh₃)₄, Base nih.gov | 3-Phenyl / 5-Phenyl |

| Sonogashira Coupling | Phenylacetylene, Pd catalyst, CuI, Base | 3-Phenylethynyl / 5-Phenylethynyl | |

| Buchwald-Hartwig Amination | Aniline, Pd catalyst, Ligand, Base | 3-(Phenylamino) / 5-(Phenylamino) | |

| Cyanation | Zn(CN)₂, Pd catalyst researchgate.net | 3-Cyano / 5-Cyano |

Structural Elucidation and Advanced Spectroscopic and Crystallographic Analysis

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the structure of organic molecules in solution. A complete NMR analysis of 3,5-Dibromo-1H-indazol-7-amine would involve several one- and two-dimensional experiments to map out the proton and carbon framework and to understand the molecule's tautomeric state.

Proton (¹H) NMR and Carbon (¹³C) NMR for Chemical Shift Assignment and Coupling Constants

¹H and ¹³C NMR spectra are essential for identifying the chemical environments of the hydrogen and carbon atoms, respectively.

¹H NMR: In a hypothetical ¹H NMR spectrum, one would expect to see distinct signals for the aromatic proton on the indazole ring and the protons of the amine (NH₂) and indazole NH groups. The chemical shift (δ) of the lone aromatic proton would be influenced by the strong electron-withdrawing effects of the two bromine atoms. The amine and NH protons would likely appear as broad signals and their chemical shifts could vary depending on the solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum would show signals for each unique carbon atom in the molecule. The carbons directly bonded to the bromine atoms (C3 and C5) and the amine group (C7) would exhibit characteristic chemical shifts. Quaternary carbons within the fused ring system would also be identifiable.

Without experimental data, a precise data table cannot be constructed.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Spatial Relationships

2D NMR experiments are critical for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, though for this specific molecule with only one aromatic proton, its utility for the core structure would be limited.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This would correlate directly bonded proton and carbon atoms, definitively linking the aromatic proton signal to its corresponding carbon on the ring. chemicalbook.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals spatial proximity between protons. It could help determine the preferred orientation of the amine group relative to the indazole NH. chemicalbook.com

Nitrogen (¹⁵N) NMR for Nitrogen Environments and Tautomeric Forms

Indazoles can exist in different tautomeric forms (1H and 2H). ¹⁵N NMR is a direct method to probe the electronic environment of the nitrogen atoms and can be highly effective in distinguishing between tautomers. The chemical shifts of the nitrogen atoms in the pyrazole (B372694) part of the indazole ring would differ significantly depending on which nitrogen bears the proton. A detailed ¹⁵N NMR study, potentially coupled with HMBC experiments, would be the definitive method for assigning the dominant tautomeric form in solution.

High-Resolution Mass Spectrometry (HRMS)

HRMS is an indispensable tool for determining the elemental composition of a molecule and for confirming its structure through fragmentation analysis.

Exact Mass Determination and Elemental Composition

High-resolution mass spectrometry provides a highly accurate mass measurement of the molecular ion. This exact mass allows for the unambiguous determination of the elemental formula. For this compound (C₇H₅Br₂N₃), the presence of two bromine atoms would create a characteristic isotopic pattern (M, M+2, M+4) that would be a key signature in the mass spectrum.

Table 1: Predicted HRMS Data

| Molecular Formula | Isotope | Calculated Exact Mass (Da) |

|---|---|---|

| C₇H₅⁷⁹Br₂N₃ | [M]+ | 288.8848 |

| C₇H₅⁷⁹Br⁸¹BrN₃ | [M+2]+ | 290.8828 |

| C₇H₅⁸¹Br₂N₃ | [M+4]+ | 292.8807 |

Note: This table is based on theoretical calculations and has not been confirmed by experimental data for the specified compound.

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, the molecular ion can break apart into smaller, charged fragments. The pattern of these fragments provides a fingerprint that can be used to confirm the molecular structure. For this compound, characteristic fragmentation pathways would likely involve the loss of bromine atoms, HCN, or elements of the amine group. Analysis of these fragments would help to verify the arrangement of the substituents on the indazole core. For amines, alpha-cleavage is a common fragmentation pathway. uni.lu

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the structural nuances of a molecule.

Identification of Characteristic Functional Group Frequencies

An experimental IR and Raman spectrum of this compound would be expected to exhibit characteristic vibrational modes corresponding to its constituent functional groups. The primary amine (-NH2) group would typically show symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹. N-H bending vibrations would be expected around 1600 cm⁻¹. The indazole ring system would present a complex series of C-H and C=C stretching and bending vibrations. The C-Br stretching frequencies are anticipated to appear in the lower frequency region of the spectrum, typically below 700 cm⁻¹.

A hypothetical table of expected characteristic frequencies is presented below.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Amine (N-H) | Asymmetric & Symmetric Stretching | 3300 - 3500 |

| Amine (N-H) | Bending (Scissoring) | 1590 - 1650 |

| Aromatic Ring (C-H) | Stretching | 3000 - 3100 |

| Aromatic Ring (C=C) | Stretching | 1450 - 1600 |

| Indazole Ring (C-N) | Stretching | 1250 - 1350 |

| Bromo (C-Br) | Stretching | 500 - 700 |

Conformational Insights and Hydrogen Bonding Detection

Analysis of the vibrational spectra, particularly the N-H stretching region, could provide valuable insights into intermolecular and intramolecular hydrogen bonding. Broadening of the N-H stretching bands, for instance, is a strong indicator of hydrogen bond formation. Such interactions play a crucial role in the solid-state packing and physical properties of the compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is employed to study the electronic transitions within a molecule. The spectrum of this compound would be expected to display absorption bands corresponding to π → π* and n → π* transitions associated with the aromatic indazole ring system and the lone pair electrons on the nitrogen and bromine atoms. The presence of the amino and bromo substituents would likely cause a bathochromic (red) shift in the absorption maxima compared to the parent indazole molecule due to their auxochromic effects.

X-ray Crystallography for Solid-State Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state structure.

Determination of Bond Lengths, Bond Angles, and Torsion Angles

A crystallographic study of this compound would yield a wealth of structural data, including precise bond lengths, bond angles, and torsion angles. This information is fundamental to understanding the molecule's geometry and steric interactions. Without experimental data, a representative table of expected bond lengths and angles cannot be accurately constructed.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The crystal structure would also reveal the nature and geometry of intermolecular interactions that govern the packing of molecules in the crystal lattice. Hydrogen bonds involving the amine group and the nitrogen atoms of the indazole ring would be anticipated. Additionally, the presence of bromine atoms opens the possibility of halogen bonding (C-Br···N or C-Br···Br interactions), which can significantly influence the supramolecular architecture.

Polymorphism and Crystal Packing Phenomena

A comprehensive search of scientific literature and crystallographic databases reveals no available data on the polymorphism or crystal packing of this compound. Therefore, a detailed analysis under this section cannot be provided.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Extensive literature searches indicate that specific Density Functional Theory (DFT) calculations for 3,5-Dibromo-1H-indazol-7-amine have not been reported in publicly accessible scientific literature. DFT is a powerful computational methodology used to investigate the electronic structure of many-body systems, which could provide significant insights into the properties of this compound. nih.gov While DFT studies have been conducted on other indazole derivatives to explore their physicochemical properties, similar analyses for this compound are not available. nih.gov

Geometry Optimization and Electronic Structure Analysis

There are no published studies detailing the geometry optimization or electronic structure analysis of this compound using DFT methods. Such calculations would typically involve determining the most stable three-dimensional conformation of the molecule and analyzing the distribution of electron density.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Spectra)

Specific predictions of spectroscopic parameters for this compound based on DFT calculations are not available in the scientific literature. In principle, DFT could be employed to calculate NMR chemical shifts, vibrational frequencies (IR and Raman spectra), and electronic transitions (UV-Vis spectra), which would be valuable for the experimental characterization of the molecule. researchgate.net

Tautomeric Stability and Energy Profiles

A computational analysis of the tautomeric stability and energy profiles of this compound has not been reported. Indazoles can exist in different tautomeric forms, and DFT calculations are a common tool to determine the relative stabilities of these tautomers. researchgate.netmdpi.com However, such a study for this specific compound is not present in the current body of scientific literature.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

There are no published reports on the Frontier Molecular Orbital (FMO) analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), for this compound. This type of analysis is crucial for understanding the chemical reactivity and electronic properties of a molecule. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Sampling

A search of the scientific literature reveals no studies that have employed Molecular Dynamics (MD) simulations for the conformational sampling of this compound. MD simulations could provide insights into the dynamic behavior and conformational landscape of the molecule, which is particularly relevant for understanding its interactions in different environments. researchgate.netajchem-a.comnih.gov

Reaction Mechanism Elucidation via Computational Methods

There is no information available in the scientific literature regarding the use of computational methods to elucidate the reaction mechanisms involving this compound. Computational chemistry is a powerful tool for investigating reaction pathways, transition states, and reaction kinetics, but it has not been applied to this specific compound in any published research.

QSAR (Quantitative Structure-Activity Relationship) Modeling (focused on chemical features)

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity.

While most QSAR studies on indazole derivatives have focused on their biological activities, such as antimicrobial or anticancer properties, the principles can be applied to chemical reactivity. nih.govnih.gov Molecular descriptors, which are numerical representations of a molecule's chemical and physical properties, are at the core of QSAR. For predicting chemical reactivity, relevant descriptors would include electronic parameters (e.g., HOMO/LUMO energies, Mulliken charges), steric parameters (e.g., molecular volume, surface area), and topological indices. For instance, a QSAR study on the antimicrobial activity of hexahydroindazoles identified the importance of topological parameters in defining their activity nih.gov. For this compound, descriptors related to the electron-withdrawing nature of the bromine atoms and the electron-donating and hydrogen-bonding capacity of the amine and indazole N-H groups would be critical in models predicting its reactivity in various chemical transformations.

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govderpharmachemica.comjocpr.comnih.gov Numerous studies have employed molecular docking to investigate the interactions of indazole derivatives with various biological targets, providing insights into their mechanism of action at a molecular level. derpharmachemica.commdpi.com These studies reveal the importance of specific functional groups on the indazole scaffold in forming key interactions, such as hydrogen bonds and hydrophobic contacts, with amino acid residues in the active site of proteins. mdpi.com For this compound, the amine group and the indazole nitrogen atoms are expected to act as hydrogen bond donors and acceptors, while the dibrominated benzene (B151609) ring can participate in halogen bonding and hydrophobic interactions.

Table 2: Predicted Interaction Profile of this compound with a Hypothetical Kinase Active Site

| Functional Group of Ligand | Interacting Residue of Protein | Type of Interaction |

|---|---|---|

| 7-Amine | Glutamic Acid | Hydrogen Bond (Donor) |

| 1H-Indazole N-H | Aspartic Acid | Hydrogen Bond (Donor) |

| Indazole N2 | Valine (backbone C=O) | Hydrogen Bond (Acceptor) |

| 5-Bromo | Leucine | Halogen Bond / Hydrophobic |

Note: This table represents a hypothetical interaction profile. Actual interactions would depend on the specific target protein.

Supramolecular Chemistry and Non-Covalent Interactions

The study of non-covalent interactions is crucial for understanding the solid-state structure and properties of molecular crystals.

Halogen Bonding and Aromatic Interactions

From a theoretical standpoint, the molecular structure of this compound is rich with features that suggest a strong propensity for engaging in significant non-covalent interactions, particularly halogen bonding and aromatic interactions.

Halogen Bonding: The two bromine atoms attached to the indazole ring are prime candidates for forming halogen bonds. Halogen bonding is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. mdpi.comnih.gov The electrophilicity arises from an anisotropic distribution of electron density on the halogen atom, creating a region of positive electrostatic potential (the σ-hole) along the axis of the C-Br bond. nih.gov

In the case of this compound, the bromine atoms at the 3- and 5-positions would be expected to act as halogen bond donors. Potential halogen bond acceptors could be the nitrogen atoms of the pyrazole (B372694) ring or the amino group of a neighboring molecule, or even solvent molecules in a solution or crystal lattice. The strength of these halogen bonds can be influenced by the electron-withdrawing nature of the indazole ring system, which would enhance the positive character of the σ-holes on the bromine atoms. Computational studies on similar halogenated heterocyclic systems have been used to quantify the energies of such interactions, often employing methods like Density Functional Theory (DFT) and Møller–Plesset second-order perturbation theory (MP2). mdpi.com

Aromatic Interactions: The planar, bicyclic indazole core of the molecule is an aromatic system capable of participating in π-π stacking interactions. These interactions are crucial in the packing of aromatic molecules in the solid state. The stacking can occur in various geometries, such as face-to-face or offset, and is driven by a combination of electrostatic and dispersion forces. The substituent groups on the aromatic ring, in this case, the two bromine atoms and the amino group, would modulate the electronic properties of the π-system, thereby influencing the nature and strength of these stacking interactions. Computational chemistry provides tools to understand these substituent effects in detail. nih.gov

Furthermore, other interactions involving the aromatic ring, such as C-H···π interactions, where a C-H bond from a neighboring molecule interacts with the face of the indazole ring, are also theoretically plausible.

Self-Assembly Principles

The principles of self-assembly in this compound would be governed by the interplay of the various directional non-covalent interactions that the molecule can form. The combination of hydrogen bonding, halogen bonding, and π-π stacking provides a rich toolkit for the formation of ordered supramolecular architectures.

Hydrogen Bonding: The presence of the amino group (-NH2) and the N-H group of the pyrazole ring makes hydrogen bonding a primary driver for self-assembly. These groups can act as hydrogen bond donors, while the nitrogen atoms of the pyrazole ring can act as acceptors. This could lead to the formation of common supramolecular motifs, such as chains or dimeric structures. For instance, in a related compound, tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate, inversion dimers linked by pairwise N—H⋯N hydrogen bonds are observed. nih.gov

Synergy of Interactions: It is the synergy between these different non-covalent forces that would dictate the final self-assembled structure. For example, hydrogen-bonded chains or dimers could be further organized into two- or three-dimensional structures through halogen bonding and π-π stacking. The directionality of halogen bonds is a powerful tool in crystal engineering for guiding the formation of specific architectures. nih.govmdpi.com

Computational studies on similar systems often explore the relative energies of different possible supramolecular dimers and larger clusters to predict the most stable packing arrangements. mdpi.com Techniques like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can be employed to characterize and quantify the strength of the various intermolecular interactions at play. mdpi.com Without experimental data from a crystal structure determination, any specific prediction of the self-assembly of this compound remains speculative.

Applications of 3,5 Dibromo 1h Indazol 7 Amine As a Chemical Scaffold and Probe in Research

Role as a Privileged Scaffold in Organic Synthesis

The structural framework of 3,5-Dibromo-1H-indazol-7-amine is highly valuable in synthetic chemistry, serving as a foundational unit for constructing more elaborate molecules. semanticscholar.org The strategic placement of reactive handles—the bromine atoms at the C3 and C5 positions and the amine group at the C7 position—allows for selective and sequential chemical transformations. This versatility makes it an important intermediate in the synthesis of diverse compound collections.

The this compound scaffold is an exemplary starting material for the synthesis of complex heterocyclic systems. The bromine atoms are particularly useful as they can participate in a variety of metal-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. These reactions enable the introduction of a wide range of substituents, including aryl, heteroaryl, alkyl, and alkynyl groups, at specific positions on the indazole ring.

For instance, the related compound 7-bromo-4-chloro-1H-indazol-3-amine is a critical heterocyclic fragment in the synthesis of Lenacapavir, a potent, long-acting HIV-1 capsid inhibitor. semanticscholar.orgchemrxiv.org The synthesis of such complex molecules relies on the predictable reactivity of the halogenated indazole core. Similarly, the bromine at the C5 position of 5-bromo-1H-indazol-3-amine has been used as a handle for Suzuki coupling to introduce various substituted aromatic groups, thereby creating a library of 3,5-disubstituted indazole derivatives with potential antitumor activity. nih.gov The dual bromine atoms on this compound offer even greater potential for creating complex, multi-functionalized molecules through sequential or differential coupling strategies.

The amino group at the C7 position provides an additional site for modification. It can be acylated, alkylated, or used as a directing group for further functionalization of the benzene (B151609) portion of the indazole ring, adding another layer of complexity and diversity to the accessible molecular architectures.

Combinatorial chemistry is a powerful strategy for rapidly generating large numbers of structurally related compounds, known as chemical libraries, for high-throughput screening. nih.gov The defined and differential reactivity of the functional groups on this compound makes it an ideal scaffold for such approaches.

By leveraging the distinct reactivity of the bromine atoms and the amine group, chemists can design combinatorial libraries where diversity is systematically introduced at multiple points on the indazole core. For example, one bromine atom could be selectively reacted via a Suzuki coupling, followed by acylation of the C7-amine, and finally, a second, different coupling reaction at the remaining bromine position. This systematic approach allows for the efficient exploration of the chemical space around the indazole scaffold to identify compounds with desired biological activities. nih.gov

| Reaction Type | Position on Scaffold | Potential Reagents/Building Blocks | Resulting Diversity |

| Suzuki Coupling | C3, C5 | Boronic acids, Boronic esters | Introduction of diverse aryl and heteroaryl groups |

| Buchwald-Hartwig Amination | C3, C5 | Primary/secondary amines, Amides | Formation of C-N bonds with various amine-containing fragments |

| Sonogashira Coupling | C3, C5 | Terminal alkynes | Introduction of linear, rigid alkynyl substituents |

| Amide Coupling | C7 | Carboxylic acids, Acid chlorides | Formation of amide linkages with a wide array of R-groups |

| Reductive Amination | C7 | Aldehydes, Ketones | Formation of secondary or tertiary amines |

This interactive table summarizes the potential combinatorial modifications possible using the this compound scaffold.

Structure-Activity Relationship (SAR) Studies in Molecular Target Engagement (mechanistic focus)

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule relates to its biological activity. eurekaselect.com The this compound scaffold is an excellent tool for conducting detailed SAR studies due to its modifiable nature.

By systematically modifying the this compound core and evaluating the biological activity of the resulting analogues, researchers can determine which chemical features are critical for molecular interactions with a biological target. For example, the 1H-indazole-3-amine substructure is a well-established "hinge-binding" fragment in many kinase inhibitors, forming key hydrogen bonds with the backbone of the kinase hinge region. nih.govnih.gov

The indazole scaffold is a cornerstone in the design of ligands for numerous biomolecular targets, particularly protein kinases, which are implicated in diseases like cancer. nih.gov The compound Linifanib, a potent tyrosine kinase receptor inhibitor, features a 3-aminoindazole core. semanticscholar.org Pazopanib, another kinase inhibitor, is based on a substituted indazole scaffold. frontiersin.org

Research has demonstrated that the 3-amino-indazole moiety can effectively replace other hinge-binding motifs. nih.gov This was shown in the design of a series of 3-amino-1H-indazol-6-yl-benzamides that potently inhibit kinases such as FLT3 and PDGFRα by targeting the "DFG-out" inactive conformation. nih.gov The table below details SAR findings from this study, illustrating how modifications to the indazole core and its substituents impact kinase inhibition.

| Compound Modification | Target Kinase | Effect on Potency | SAR Implication |

| N-ethylpiperazine in "tail" region | FLT3, PDGFRα | Maintained potent inhibition | This group is important for occupying a specific pocket. |

| Thiophene/Furan linker | PDGFRα, Kit | Loss of potency | The geometry and electronics of the linker are crucial for interaction. |

| Modification of C3-amino group | Kinase Hinge | Varied activity | Probes the specific hydrogen-bonding requirements of the hinge region. |

This interactive table presents SAR data for 3-amino-indazole-based kinase inhibitors, adapted from a study on FLT3 and PDGFRα inhibitors. nih.gov

The versatility of the this compound scaffold allows for the rational design of new ligands. The bromine atoms can be functionalized to introduce groups that target specific pockets within a receptor or enzyme active site, such as the lipophilic pocket adjacent to the ATP binding site in many kinases. soci.org

Scaffold hopping is a drug design strategy that involves replacing the core molecular framework (scaffold) of a known active compound with a different, often isosteric, one while retaining key pharmacophoric features responsible for biological activity. This technique is used to discover new lead compounds with improved properties, such as enhanced potency, better selectivity, or more favorable metabolic profiles.

The 3-aminoindazole moiety itself can be the result of a scaffold hopping strategy. In one study, a 2-amino-thiazolo-pyridine hinge-binder in a known kinase inhibitor was replaced with a 3-amino-indazole group. nih.gov This "hop" led to the development of a new chemical series with a distinct kinase selectivity profile. nih.gov

Conversely, the this compound core can serve as the starting point for developing new scaffolds. By performing reactions that alter the core ring system while preserving the relative orientation of key substituents, novel heterocyclic systems can be generated. This allows researchers to escape the patent space of existing drugs and explore novel chemical matter. For example, replacing a core heterocycle with another that has an additional nitrogen atom can block a site of metabolism and improve the pharmacokinetic profile of a drug candidate. The rich and versatile chemistry of the dibromo-amino-indazole scaffold makes it a valuable platform for initiating such scaffold hopping explorations.

Development of Chemical Probes for Biological System Interrogation (non-therapeutic)

There is no available scientific literature detailing the use of this compound in the development of chemical probes for the interrogation of biological systems. Research often focuses on related indazole derivatives for therapeutic purposes, but the specific application of this dibrominated compound as a non-therapeutic probe has not been described in published studies.

Potential in Material Science and Optoelectronic Applications

Similarly, the potential of this compound in material science and optoelectronics remains unexplored in the current body of scientific literature.

Fluorescent Probes and Dyes

No studies have been identified that investigate the fluorescent properties of this compound or its use as a scaffold for fluorescent probes or dyes.

Organic Semiconductors

There is no information to suggest that this compound has been investigated for its applicability in the field of organic semiconductors.

Conclusion and Future Research Directions

Summary of Current Understanding and Knowledge Gaps

The current body of scientific literature contains limited specific information on the synthesis, reactivity, and application of 3,5-Dibromo-1H-indazol-7-amine. While general properties can be inferred from its structure and comparison to other substituted indazoles, detailed experimental data remains scarce. The primary knowledge gap is the absence of dedicated studies exploring its specific chemical behavior and potential utility. The indazole core is known to be a "privileged scaffold," capable of interacting with a wide range of biological targets, and its derivatives have found applications as kinase inhibitors in oncology. nih.govrsc.orgmdpi.com However, the specific contributions of the 3,5-dibromo and 7-amino substitution pattern to its biological or material properties have not been systematically investigated.

Table 1: Basic Compound Information

| Property | Data |

|---|---|

| Molecular Formula | C₇H₅Br₂N₃ |

| Molecular Weight | 290.94 g/mol |

| CAS Number | 316810-94-3 chemscene.com |

| Topological Polar Surface Area | 54.7 Ų chemscene.com |

| Predicted LogP | 2.6701 chemscene.com |

Emerging Synthetic Methodologies and Technologies

Recent advances in synthetic organic chemistry offer powerful tools that could be adapted for the efficient and selective synthesis of this compound and its derivatives. benthamdirect.comingentaconnect.com Traditional methods for indazole synthesis can sometimes require harsh conditions or lack regioselectivity. researchgate.net Modern catalyst-based approaches, including those utilizing transition metals, provide milder and more efficient alternatives. benthamdirect.com

Emerging strategies applicable to this target compound include:

Transition Metal-Catalyzed C-H Functionalization: Rhodium and palladium catalysts have been used for the C-H activation and subsequent amination or cyclization to form the indazole core, offering high atom economy. nih.gov

PIFA-Mediated Oxidative Cyclization: The use of [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA) allows for metal-free synthesis of 1H-indazoles from readily available arylhydrazones under mild conditions. nih.gov

Cycloaddition Reactions: The reaction of arynes with various diazo compounds presents a direct and efficient pathway to substituted indazoles under mild conditions.

Table 2: Comparison of Modern Indazole Synthetic Methods

| Methodology | Catalyst/Reagent | Advantages | Potential Challenges |

|---|---|---|---|

| C-H Activation/Amination | Rhodium (Rh), Palladium (Pd) | High atom economy, redox-neutral conditions. nih.gov | Substrate scope, directing group requirement. |

| Oxidative C-N Bond Formation | PIFA (metal-free) | Mild conditions, broad substrate scope. nih.gov | Use of stoichiometric oxidant. |

| [3+2] Cycloaddition | Aryne precursors | Mild conditions, direct route to core structure. | Availability of substituted aryne precursors. |

| Copper-Catalyzed Cyclization | Copper (Cu) salts | Tolerance of various functional groups. nih.gov | Potential for side reactions. |

Untapped Reactivity and Transformation Pathways

The trifunctional nature of this compound provides significant opportunities for synthetic diversification that remain largely untapped. The two bromine atoms and the amino group serve as versatile synthetic handles for a variety of chemical transformations.

Cross-Coupling Reactions: The bromine atoms at the C3 and C5 positions are prime sites for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig amination. researchgate.net This would allow for the introduction of a wide range of aryl, alkyl, or amino substituents, enabling the creation of extensive compound libraries for screening.

N-Functionalization: The indazole ring contains two nitrogen atoms that can be selectively alkylated or arylated to modulate the compound's electronic and steric properties.

Amine Group Derivatization: The 7-amino group can undergo acylation, sulfonylation, or diazotization followed by Sandmeyer-type reactions, providing another avenue for introducing diverse functional groups. chemicalbook.com

Table 3: Potential Transformation Pathways

| Functional Group | Reaction Type | Potential Reagents | Expected Product Type |

|---|---|---|---|

| C3/C5-Bromine | Suzuki Coupling | Arylboronic acids, Pd catalyst, base | Aryl-substituted indazoles |

| C3/C5-Bromine | Buchwald-Hartwig Amination | Amines, Pd catalyst, base | Amino-substituted indazoles |

| C7-Amine | Acylation | Acyl chlorides, anhydrides | Amide derivatives |

| N1-Indazole | N-Alkylation | Alkyl halides, base | N1-alkylated indazoles |

Advanced Computational Approaches for Structure-Property Relationships

Given the lack of experimental data, advanced computational methods are invaluable for predicting the properties of this compound and guiding future experimental work. nih.gov Techniques such as Density Functional Theory (DFT), molecular docking, and molecular dynamics (MD) simulations can provide deep insights into its structure-property relationships. nih.govfigshare.com

Density Functional Theory (DFT): DFT calculations can be used to determine the molecule's electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, electrostatic potential, and reactivity indices. nih.govfigshare.com This information can predict the most likely sites for electrophilic and nucleophilic attack.

Molecular Docking: To explore its potential as a bioactive molecule, docking simulations can be performed against known biological targets, such as protein kinases. nih.gov This can predict binding affinities and interaction modes, helping to prioritize this scaffold for synthesis and biological evaluation.

Molecular Dynamics (MD) Simulations: MD simulations can assess the stability of the compound within a protein's binding site over time, providing a more dynamic picture of the potential interactions. nih.govfigshare.com

Novel Applications as Chemical Scaffolds and Probes

The structural features of this compound make it an excellent candidate for development as a novel chemical scaffold or probe. The indazole core is a key component in numerous clinically approved drugs and investigational agents. rsc.orgnih.gov

Scaffold for Kinase Inhibitors: The indazole scaffold is prevalent in tyrosine kinase inhibitors used in cancer therapy. nih.govnih.gov The multiple functionalization points on this compound allow for the systematic exploration of the chemical space around the core, which is crucial for developing potent and selective inhibitors.

Fragment-Based Drug Discovery: As a "fragment," this molecule can be used in screening campaigns to identify initial hits against therapeutic targets. The bromine atoms then provide straightforward vectors for synthetic elaboration to improve binding affinity and selectivity. nih.govmdpi.com

Chemical Probes: By attaching fluorescent tags or affinity labels via its reactive handles, derivatives of this compound could be developed as chemical probes to study the function and localization of specific proteins or other biological targets.

Challenges and Perspectives in Indazole Research

While the indazole scaffold holds immense promise, several challenges remain in the broader field of indazole research that are relevant to this compound. A primary challenge is achieving regioselectivity during both the initial synthesis of the core and subsequent functionalization reactions. nih.govresearchgate.net For instance, direct bromination of an existing amino-indazole can lead to undesired regioisomers, necessitating multi-step, protecting-group-dependent strategies. chemrxiv.org

The development of more sustainable and "green" synthetic methods is another key area of focus. nih.govbenthamdirect.com Future perspectives for a molecule like this compound are bright. It stands as a versatile building block with significant untapped potential. Overcoming the synthetic challenges to produce it efficiently will unlock its utility as a scaffold for creating new chemical entities with tailored properties for applications in medicine and materials science. A concerted effort combining advanced synthetic methods, computational modeling, and biological screening will be essential to fully realize the potential of this and other complex indazole derivatives.

Q & A

Q. What is a reliable synthetic route for 3,5-Dibromo-1H-indazol-7-amine, and how is purity ensured?

A common approach involves bromination of the indazole scaffold at positions 3 and 5, followed by amine functionalization. For example, hydrazine hydrate can be used under heated conditions (e.g., 80°C in isopropanol/water) to introduce the amine group, as demonstrated in analogous indazole syntheses . Purification typically employs column chromatography with gradient elution (e.g., EtOAc/light petroleum mixtures) to isolate the product . Purity (>98%) is confirmed via analytical methods like TLC, NMR, and HRMS .

Q. Which spectroscopic methods are critical for structural validation of this compound?

Use H and C NMR to confirm substitution patterns and amine presence. For example, aromatic protons in dibromo derivatives show distinct splitting patterns (e.g., doublets of doublets at δ 7.5–8.5 ppm) . High-resolution mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy can confirm NH stretching vibrations (~3300–3500 cm) .

Q. How can researchers mitigate competing side reactions during bromination?

Control reaction temperature (e.g., 0–5°C for regioselective bromination) and use stoichiometric bromine equivalents. Excess bromine may lead to over-substitution; quenching with NaSO minimizes byproducts .

Advanced Research Questions

Q. How do electronic effects of bromine substituents influence reactivity in cross-coupling reactions?

The electron-withdrawing nature of bromine at positions 3 and 5 deactivates the indazole core, slowing Suzuki-Miyaura couplings. Optimize using Pd(PPh)Cl catalysts and boronic esters under elevated temperatures (110°C in 1,4-dioxane) to enhance reactivity . Monitor reaction progress via F NMR or LC-MS to detect intermediates .

Q. What strategies resolve contradictory data on the compound’s solubility in polar solvents?

Conflicting reports may arise from polymorphic forms. Characterize crystalline vs. amorphous phases via X-ray diffraction (XRD) and DSC. For improved solubility, co-solvent systems (e.g., DMSO/water) or salt formation (e.g., HCl salts) can be tested .

Q. How can regioselectivity challenges in functionalizing the 7-amine group be addressed?

Protect the amine with Boc or Fmoc groups before bromination. Deprotection under acidic conditions (TFA) or basic hydrolysis restores the amine post-reaction . Kinetic studies (e.g., in situ IR) help identify optimal protection/deprotection timelines .

Q. What computational tools predict the bioactivity of this compound derivatives?

Density Functional Theory (DFT) calculates frontier molecular orbitals to predict electrophilic/nucleophilic sites. Molecular docking (e.g., AutoDock Vina) models interactions with targets like kinase domains, guided by SAR studies of analogous indazoles .

Methodological Notes

- Contradiction Analysis : Compare reaction conditions (e.g., solvent polarity, catalyst loading) across studies to identify yield discrepancies .

- Data Validation : Cross-reference HRMS and NMR with synthetic intermediates to confirm stepwise accuracy .

- Safety : Adhere to hazard protocols (H315-H319) for skin/eye irritation risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.